molecular formula C16H16ClNO B312674 N-(4-Chlorophenyl)-4-phenylbutanamide

N-(4-Chlorophenyl)-4-phenylbutanamide

Cat. No.: B312674
M. Wt: 273.75 g/mol
InChI Key: DVUJDCSVFNOWNP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-phenylbutanamide is a phenyl butyric acid derivative identified as a selective HDAC6 inhibitor with potent anti-proliferative activity against cervix cancer (HeLa) and leukemia (K562) cells . Its structure features a 4-chlorophenyl group linked via a butanamide chain to a phenyl ring (Figure 1). This compound’s mechanism involves HDAC6 inhibition, leading to hyperacetylation of α-tubulin and subsequent cell cycle arrest and apoptosis in cancer cells. Its selectivity for HDAC6 over other HDAC isoforms (e.g., HDAC1) minimizes off-target toxicity, making it a promising candidate for oncology drug development .

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-phenylbutanamide

InChI

InChI=1S/C16H16ClNO/c17-14-9-11-15(12-10-14)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)

InChI Key

DVUJDCSVFNOWNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)Cl

Synonyms

N-(4-chlorophenyl)-4-phenylbutanamide

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Phenyl Amides

Halogen substitution on the phenyl ring is a common modification to enhance bioactivity. For example:

  • N-(4-Chlorophenyl)maleimide (IC50 = 7.24 μM) and its fluoro-, bromo-, and iodo-substituted analogs exhibit similar inhibitory potency against monoacylglycerol lipase (MGL), indicating minimal influence of halogen size on activity .
  • 4-Chloro-N-(4-nitrophenyl)butanamide replaces the phenyl group with a nitro substituent, introducing strong electron-withdrawing effects that may alter reactivity or binding interactions compared to N-(4-Chlorophenyl)-4-phenylbutanamide .

Table 1: Enzyme Inhibition by Halogen-Substituted Amides

Compound Target Enzyme IC50 (μM) Reference
N-(4-Fluorophenyl)maleimide MGL 5.18
N-(4-Chlorophenyl)maleimide MGL 7.24
N-(4-Bromophenyl)maleimide MGL 4.37
N-(4-Iodophenyl)maleimide MGL 4.34

Heterocyclic Substituted Amides

Incorporation of heterocycles modulates target specificity:

  • N-(4-Chlorophenyl)-1H-indole-2-carboxamide demonstrates cytotoxicity against bone cancer cells, with dose-dependent effects observed in MTT assays. Its indole moiety may enhance DNA intercalation or kinase inhibition .

Butanamide Derivatives with Varied Substituents

  • N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide features a thiadiazole ring and methylphenoxy group, which may improve metabolic stability compared to this compound .
  • 4-Chloro-N-(4-nitrophenyl)butanamide replaces the terminal phenyl with a nitro group, likely reducing lipophilicity and altering pharmacokinetics .

Anti-Cancer Activity

Table 2: Anti-Cancer Activity of Selected Compounds

Compound Target Cells Mechanism Reference
This compound HeLa, K562 HDAC6 inhibition
N-(4-Chlorophenyl)-1H-indole-2-carboxamide Bone cancer cells Cytotoxicity (MTT assay)

Insecticidal Activity

N-(4-Chlorophenyl)-containing heterocycles (e.g., pyridine and thienopyridine derivatives) exhibit superior insecticidal activity against cowpea aphids compared to commercial acetamiprid, highlighting the 4-chlorophenyl group’s role in agrochemical applications .

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl Group : Critical for bioactivity across diverse applications (anti-cancer, insecticidal, enzyme inhibition). Its electron-withdrawing nature enhances binding to hydrophobic pockets.
  • Amide Linkage : Essential for hydrogen bonding with target enzymes (e.g., HDAC6, MGL). Modifications to adjacent groups (e.g., phenyl vs. nitro) alter potency and selectivity.
  • Chain Length : Butanamide derivatives balance flexibility and rigidity, optimizing target engagement. Shorter chains may reduce efficacy, while bulkier groups improve specificity .

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis begins with the conversion of 4-phenylbutyric acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This step proceeds via nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The reaction is typically conducted under anhydrous conditions at reflux (70–80°C) for 4–6 hours, achieving near-quantitative conversion.

Subsequent amidation involves reacting the acyl chloride with 4-chloroaniline in a dichloromethane (DCM) solvent system. A stoichiometric excess of triethylamine (Et₃N) is employed to neutralize HCl, preventing protonation of the amine nucleophile. The reaction is complete within 2 hours at 0–5°C, minimizing side reactions such as oligomerization.

Table 1: Acyl Chloride Method Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SOCl₂ Equiv.1.28995
Reaction Temp (°C)709297
4-Chloroaniline Eq.1.18593

Limitations and Scalability

While this method offers high yields, scalability is constrained by the hygroscopic nature of SOCl₂ and the exothermicity of the acylation step. Industrial adaptation requires specialized equipment for HCl scrubbing and temperature control.

Carbodiimide-Mediated Coupling

Activation Strategy

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as activating agents circumvents acyl chloride formation. This approach is particularly advantageous for acid-sensitive substrates. The carboxylic acid is activated in situ to form an O-acylisourea intermediate, which reacts selectively with 4-chloroaniline.

Critical Parameters:

  • Solvent Selection: Dimethylformamide (DMF) enhances reagent solubility but may necessitate extended purification.

  • Stoichiometry: A 1:1.05 ratio of acid to amine prevents diacylation byproducts.

  • Temperature: Reactions proceed efficiently at 25°C for 12 hours, as higher temperatures promote HOBt decomposition.

Table 2: EDC/HOBt Performance Metrics

ConditionConversion (%)Isolated Yield (%)
DMF, 25°C, 12 h9892
DCM, 25°C, 24 h8578
THF, 40°C, 8 h7265

Side Reaction Mitigation

Competitive urea formation between EDC and Et₃N is suppressed by maintaining pH < 8.5. Post-reaction quenching with aqueous citric acid (10% w/v) effectively removes unreacted EDC.

Enzymatic Catalysis

Lipase-Mediated Aminolysis

Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) catalyzes the direct condensation of 4-phenylbutyric acid and 4-chloroaniline in non-polar solvents. This green chemistry approach operates at 50°C with molecular sieves (4Å) for water removal.

Key Observations:

  • Solvent Optimization: Toluene outperforms hexane and tert-butyl methyl ether, achieving 68% conversion in 72 hours.

  • Substrate Ratio: A 1:2 acid-to-amine molar ratio maximizes yield due to equilibrium shift.

Table 3: Enzymatic Method Comparison

SolventConversion (%)Enzyme Reusability (Cycles)
Toluene685
Hexane423
MTBE352

Economic Viability

Despite its environmental benefits, enzymatic synthesis remains cost-prohibitive for large-scale production due to high catalyst costs and prolonged reaction times.

Purification and Characterization

Chromatographic Techniques

Silica-gel chromatography (ethyl acetate/hexane, 1:4 v/v) remains the gold standard, delivering >99% purity. Recrystallization from ethanol/water (3:1) provides a lower-cost alternative but with reduced yield (74%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.6 Hz, 2H, Ar-H), 7.42–7.28 (m, 5H, Ph-H), 6.52 (s, 1H, NH), 2.54 (t, J = 7.2 Hz, 2H, CH₂CO), 1.92–1.85 (m, 2H, CH₂), 1.72–1.65 (m, 2H, CH₂).

  • HRMS (ESI): m/z calculated for C₁₆H₁₅ClNO⁺ [M+H]⁺: 272.0839, found: 272.0842.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Microreactor technology enhances heat transfer and mixing efficiency for the acyl chloride route:

  • Residence Time: 8 minutes at 100°C

  • Productivity: 12 kg·L⁻¹·h⁻¹

  • Purity: 98.5% without intermediate purification

Waste Stream Management

Neutralization of SOCl₂-derived HCl with NaOH generates NaCl brine, requiring advanced oxidation processes to remove residual organics before discharge.

Q & A

Q. What are the optimized synthetic routes for N-(4-Chlorophenyl)-4-phenylbutanamide, and how can structural purity be confirmed?

The synthesis of structurally similar chlorophenyl butanamide derivatives typically involves coupling reactions using reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). For example, a two-step protocol may include:

Alkylation : Reacting a precursor acid (e.g., 3-amino-4-methoxybenzoic acid) with dimethyl sulfate under basic conditions.

Amide Coupling : Condensing the intermediate with 4-chloroaniline using DIC/HOBt in dichloroethane.

Purity confirmation requires:

  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95%).
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups and connectivity.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight .

Q. How is the in vitro anti-HBV activity of this compound assessed using hepatocyte cell models?

Antiviral activity is evaluated in HBV-infected hepatocyte lines (e.g., HepG2.2.15 cells ):

Dose-Response Assays : Cells are treated with varying compound concentrations (e.g., 0.1–100 µM) for 48–72 hours.

Quantitative PCR (qPCR) : Measures intracellular HBV DNA levels.

Cytotoxicity Testing : CC50 (50% cytotoxic concentration) is determined using MTT assays on HepG2 cells.

Key metrics include:

ParameterExample Value (IMB-0523)Reference Method
IC50 (HBV DNA)<3 µMqPCR
CC50 (HepG2)>100 µMMTT assay
Selectivity Index>33CC50/IC50

Advanced Research Questions

Q. What methodologies are employed to evaluate the in vivo efficacy of this compound against HBV in animal models?

DHBV-infected ducklings are a validated model:

Infection : Ducklings are inoculated with DHBV-positive serum.

Dosing : Oral administration (e.g., 25–100 mg/kg twice daily for 14 days).

Viral Load Monitoring : Serum DHBV DNA is quantified via qPCR at days 0, 7, 14, and post-treatment (day 17).

Control Groups : Include nucleoside analogs (e.g., lamivudine) for comparison.

Key endpoints:

  • Viral Rebound : Assessed 3 days post-treatment to evaluate sustained efficacy.
  • Liver Histopathology : Examined for inflammation reduction .

Q. How are pharmacokinetic (PK) parameters and acute toxicity profiles determined in preclinical studies?

PK Studies (SD Rats):

  • Oral Administration : Single dose (e.g., 20 mg/kg).
  • LC-MS/MS Analysis : Quantifies plasma concentrations over time.
  • Non-Compartmental Modeling : Calculates AUC (7535 µg·h/L), Cmax (2690 µg/L), and tmax (0.75 h) .

Acute Toxicity (ICR Mice):

  • LD50 Determination : Karber method calculates median lethal dose (e.g., 448 mg/kg via intraperitoneal injection).
  • Clinical Observations : Monitor weight loss, organ damage, and mortality for 14 days .

Q. What mechanisms underlie the anti-HBV activity of this compound, particularly concerning host factors like APOBEC3G?

The compound may upregulate APOBEC3G (A3G) , a host cytidine deaminase that inhibits viral replication:

Western Blot Analysis : Measures A3G protein levels in treated vs. untreated cells.

Deaminase-Independent Activity : Assessed via mutagenesis assays (e.g., A3G catalytic mutant E259Q).

Viral Genome Editing : Detects G-to-A hypermutation in HBV DNA using sequencing .

Q. How should researchers address discrepancies in IC50 values and pharmacokinetic data across studies?

Potential solutions include:

  • Standardized Assay Conditions : Use identical cell lines (e.g., HepG2.2.15), passage numbers, and viral titers.
  • PK Modeling Adjustments : Account for species-specific metabolism (e.g., rat vs. human liver enzymes).
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent differences).

For example, variability in Cmax may arise from:

FactorImpact on PK DataMitigation Strategy
Feeding StateAlters absorption ratesStandardize fasting protocols.
FormulationAffects bioavailabilityUse consistent excipients.
Analytical MethodLC-MS vs. ELISACross-validate assays .

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